molecular formula C28H25N7O2 B11418099 N-[(4-methoxyphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

N-[(4-methoxyphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

Cat. No.: B11418099
M. Wt: 491.5 g/mol
InChI Key: BLXXEYHORKYXNQ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide can be approached through multi-step organic synthesis. The key steps may involve:

    Formation of the hexazatetracyclo structure: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Introduction of the butanamide moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.

    Methoxyphenylmethyl group attachment: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction kinetics.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-methoxyphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest that it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery research.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its complex structure could impart specific characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to proteins: The compound may bind to specific proteins, altering their function.

    Interaction with nucleic acids: It may interact with DNA or RNA, affecting gene expression.

    Modulation of signaling pathways: The compound could influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methoxyphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide: This compound itself.

    This compound: Another similar compound with slight structural variations.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple aromatic and heterocyclic rings. This structural complexity imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H25N7O2

Molecular Weight

491.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

InChI

InChI=1S/C28H25N7O2/c1-37-21-16-14-19(15-17-21)18-29-25(36)13-7-12-24-31-32-28-34(24)23-11-6-5-10-22(23)27-30-26(33-35(27)28)20-8-3-2-4-9-20/h2-6,8-11,14-17H,7,12-13,18H2,1H3,(H,29,36)

InChI Key

BLXXEYHORKYXNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6

Origin of Product

United States

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